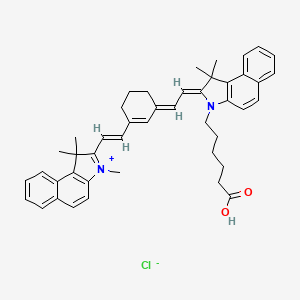

Cy7.5 carboxylic acid

Description

Contextualization of Near-Infrared Fluorescent Dyes in Scientific Inquiry

Near-infrared (NIR) fluorescent dyes, operating in the 650–1700 nm wavelength range, are of immense interest in chemical biology and biomedical research. nih.govrsc.org This interest stems from several key advantages they offer over dyes that fluoresce in the visible spectrum. Biological tissues exhibit minimal autofluorescence and reduced light scattering in the NIR window, which allows for deeper tissue penetration and improved image contrast. nih.govrsc.org This makes NIR dyes particularly well-suited for in vivo imaging applications. axispharm.com

Cyanine (B1664457) dyes, a major class of NIR dyes, are lauded for their high molar absorptivity, strong fluorescence, and good photostability. nih.gov However, challenges such as aqueous insolubility and a tendency to aggregate in biological environments can limit their effectiveness. nih.gov To address these issues, researchers have focused on modifying existing dye structures with various functional groups. nih.gov

Significance of Carboxylic Acid Functionalization in Molecular Design

The introduction of a carboxylic acid (-COOH) group to a fluorescent dye scaffold, such as in Cy7.5 carboxylic acid, is a critical design feature. This functional group serves as a versatile chemical handle for covalently attaching the dye to a wide array of biomolecules, including proteins, antibodies, and peptides. invivochem.commedchemexpress.combiocat.com This process, known as bioconjugation, is fundamental to creating targeted fluorescent probes.

The carboxylic acid itself is typically un-activated. apexbt.comfishersci.com For efficient labeling of biomolecules, it is often pre-activated, for example, as an N-hydroxysuccinimide (NHS) ester. apexbt.comfishersci.combroadpharm.com This amine-reactive derivative readily reacts with primary amine groups on biomolecules to form stable amide bonds. broadpharm.combroadpharm.com This ability to specifically tag molecules of interest allows researchers to track their location and dynamic changes within complex biological systems. invivochem.commedchemexpress.combiocat.com Furthermore, the addition of carboxylic acid and other hydrophilic groups like sulfonates can improve the water solubility of the dye, which is often a challenge with cyanine dyes. nih.govchemicalbook.com

Historical Development and Evolution of Cy7.5 Derivatives for Research

The development of cyanine dyes dates back over a century, initially finding use in the photographic industry to sensitize emulsions to a broader range of light wavelengths. wikipedia.orgnih.gov Their application in biological research is a more recent, yet impactful, evolution. The Cy dye family, including Cy3, Cy5, and Cy7, was developed to provide a range of fluorescent colors for multiplexed detection. wikipedia.org

Cy7.5 is a heptamethine cyanine dye and a derivative of Indocyanine Green (ICG), the only NIR fluorescent dye currently approved for human use. nih.govencyclopedia.pub However, ICG itself lacks reactive functional groups for conjugation. nih.gov The development of derivatives like this compound provided the necessary chemical functionality for targeted labeling. invivochem.commedchemexpress.com

Further advancements have led to the creation of various Cy7.5 derivatives to enhance their properties for specific applications. For instance, sulfonated versions of this compound exhibit increased water solubility. broadpharm.comchemicalbook.com Other derivatives include Cy7.5 azide (B81097) for use in click chemistry, and Cy7.5 NHS esters for direct labeling of amine-containing molecules. broadpharm.combroadpharm.com Researchers have also focused on creating sterically protected dyes to improve fluorescence brightness and stability. rsc.org These ongoing modifications aim to produce dyes with improved quantum yields, photostability, and pharmacokinetic profiles for more advanced bioimaging. rsc.orglumiprobe.com

Overview of Key Research Domains Employing this compound

The unique properties of this compound and its derivatives have led to their widespread use across several key research domains:

Biomarker and Cell Imaging: this compound is extensively used to label and track biomolecules, enabling researchers to visualize cellular structures and processes with high clarity. axispharm.cominvivochem.combiocat.com

In Vivo Imaging: Due to the deep tissue penetration of NIR light, Cy7.5-labeled probes are invaluable for non-invasive imaging in small animal models. axispharm.comapexbt.com This allows for the study of disease progression, drug delivery, and the biodistribution of therapeutic agents. apexbt.comapexbt.com

Flow Cytometry: The distinct and reliable signal of Cy7.5 makes it an effective tool for cell sorting and analysis in flow cytometry. axispharm.com

Bioanalytical Assays: In complex biological samples, Cy7.5 is used for the detection and analysis of multiple biomolecular targets. axispharm.com

Drug Delivery and Nanoparticle Tracking: Researchers have used this compound to label hydrogels and nanoparticles to non-invasively track their localization and degradation in vivo. apexbt.com For example, it has been used to label insulin (B600854) and monitor its biodistribution. apexbt.com

Interactive Data Tables

Spectral Properties of Cy7.5 Derivatives

| Derivative | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (L⋅mol⁻¹⋅cm⁻¹) | Quantum Yield | Solubility |

| Sulfo-Cy7.5 carboxylic acid | 778 | 797 | 222,000 | 0.21 | Water, DMF, DMSO |

| Cy7.5 NHS ester | 788 | 808 | 223,000 | 0.1 | DMSO, DMF, DCM |

| Cy7.5 azide | 788 | 808 | 223,000 | 0.1 | DMSO, DMF, DCM |

| Cyanine7.5 carboxylic acid | 788 | 808 | 223,000 | 0.10 | Organic solvents |

Data sourced from multiple chemical supplier and research article databases. broadpharm.combroadpharm.combroadpharm.comlumiprobe.com

Structure

2D Structure

Properties

Molecular Formula |

C45H49ClN2O2 |

|---|---|

Molecular Weight |

685.3 g/mol |

IUPAC Name |

6-[(2Z)-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]hexanoic acid;chloride |

InChI |

InChI=1S/C45H48N2O2.ClH/c1-44(2)39(46(5)37-25-23-33-16-8-10-18-35(33)42(37)44)27-21-31-14-13-15-32(30-31)22-28-40-45(3,4)43-36-19-11-9-17-34(36)24-26-38(43)47(40)29-12-6-7-20-41(48)49;/h8-11,16-19,21-28,30H,6-7,12-15,20,29H2,1-5H3;1H |

InChI Key |

NENPZWGBKUDTPW-UHFFFAOYSA-N |

Isomeric SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C4=C/C(=C/C=C\5/C(C6=C(N5CCCCCC(=O)O)C=CC7=CC=CC=C76)(C)C)/CCC4)C.[Cl-] |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)O)C=CC7=CC=CC=C76)(C)C)CCC4)C.[Cl-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Cy7.5 Carboxylic Acid

Asymmetric Synthetic Routes for Functionalized Carbocyanine Dyes

The construction of asymmetric carbocyanine dyes often involves a modular approach, allowing for the late-stage introduction of sensitive functional groups. nih.govacs.org This strategy helps to avoid the decomposition of these functionalities under the harsh conditions, such as high temperatures, that can be required during the initial steps of dye synthesis. nih.govacs.org

Stepwise Condensation Approaches for Polymethine Chains

The conventional and widely adopted method for constructing the polymethine chain of cyanine (B1664457) dyes is through a stepwise condensation reaction. nih.govacs.org This process typically involves the reaction of two nucleophilic aza-heterocycles, such as indolenine derivatives, with a precursor that forms the polymethine bridge. nih.govacs.org For heptamethine cyanines like Cy7.5, this precursor is often a derivative of malonaldehyde. nih.gov

A common strategy involves the initial formation of a hemicyanine intermediate. nih.gov This is achieved by reacting a quaternized indolenine salt with a polymethine chain precursor. nih.gov Subsequently, this intermediate is reacted with a second, different quaternized indolenine salt to yield the final asymmetric cyanine dye. nih.gov Microwave-assisted synthesis has been explored to reduce reaction times and solvent usage in these condensation reactions. researchgate.net

Recent advancements have also utilized furfural (B47365) derivatives as starting materials for the synthesis of the polymethine chain, offering an alternative to traditional pyridine (B92270) or cyclohexanone-based methods. acs.org This approach can be performed as a one-pot reaction to manage unstable intermediates like Stenhouse salts and employs a stepwise condensation to achieve regioselective synthesis of asymmetrical cyanine dyes. acs.orgrsc.org

Strategies for Introducing Carboxylic Acid Moieties

The carboxylic acid group is a key functionality for cyanine dyes as it provides a handle for bioconjugation. nih.gov This moiety is typically introduced by using a starting material that already contains a carboxyl group or a precursor that can be easily converted to one.

One common method is the alkylation of an indolenine nitrogen with a haloalkanoic acid, such as 3-bromopropionic acid or 6-bromohexanoic acid. nih.govacs.org This reaction introduces a carboxylic acid-terminated alkyl chain onto one of the heterocyclic rings before the condensation steps to form the full dye. nih.govacs.org For example, indolenine can be alkylated with 3-bromopropionic acid in acetonitrile (B52724) to yield a cationic salt bearing a propionic acid handle. nih.gov This functionalized salt is then used in the subsequent condensation reactions to form the final dye. nih.gov

Another strategy involves the post-synthetic modification of a cyanine precursor. acs.org For instance, a reactive site on the central part of the polymethine chain, such as a meso-chlorine atom, can be substituted by a nucleophile that also carries a carboxylic acid group. acs.org

Derivatization Strategies for Reactive Cy7.5 Species

To facilitate the covalent attachment of Cy7.5 to biomolecules, the carboxylic acid group is often converted into a more reactive species or used as a point for introducing other functional groups.

Formation of Activated Esters (e.g., N-Hydroxysuccinimide Esters)

The most common method for activating the carboxylic acid group of Cy7.5 for reaction with primary amines (e.g., lysine (B10760008) residues in proteins) is the formation of an N-Hydroxysuccinimide (NHS) ester. aatbio.combroadpharm.com This conversion is typically achieved by reacting the Cy7.5 carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent, such as a carbodiimide (B86325) like N,N'-diisopropylcarbodiimide (DIC) or dicyclohexylcarbodiimide (B1669883) (DCC). nih.govinstras.com

The resulting Cy7.5 NHS ester is a reactive species that readily forms a stable amide bond with primary amines under mild conditions, typically at a neutral or slightly basic pH. aatbio.combroadpharm.com This makes it an ideal reagent for labeling proteins, peptides, and amine-modified oligonucleotides. aatbio.com

| Reagent | Purpose | Typical Reaction Conditions |

| N-Hydroxysuccinimide (NHS) | Forms the active ester | In the presence of a carbodiimide coupling agent |

| N,N'-Diisopropylcarbodiimide (DIC) | Carbodiimide coupling agent | Dichloromethane or other organic solvents |

| Dicyclohexylcarbodiimide (DCC) | Carbodiimide coupling agent | 1,2-dimethoxyethane or other organic solvents |

Introduction of Diverse Functional Groups (e.g., Azides, Alkynes, Maleimides, Hydrazides, Tetrazines, Amines)

The carboxylic acid of Cy7.5 can also serve as a versatile anchor point for the introduction of a wide array of other functional groups, enabling different conjugation strategies. nih.gov

Azides and Alkynes : These groups are introduced for use in bioorthogonal "click" chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govresearchgate.netinterchim.frnih.gov The carboxylic acid can be coupled to an amine-containing azide (B81097) or alkyne linker using standard amide bond formation chemistry. nih.gov This allows for highly specific and efficient labeling of biomolecules that have been modified with the complementary functional group. interchim.fr

Maleimides : Maleimides are commonly used to label sulfhydryl groups, such as those on cysteine residues in proteins. interchim.fr A maleimide (B117702) moiety can be introduced by reacting the this compound with an amine-containing maleimide derivative.

Hydrazides and Amines : The carboxylic acid can be converted to an acyl hydrazide or an amine. thermofisher.com Hydrazides can be used to label aldehydes and ketones, while the introduction of a primary amine allows for subsequent reaction with other amine-reactive reagents. thermofisher.com

Tetrazines : Tetrazines are used in inverse-electron-demand Diels-Alder cycloaddition reactions with strained alkenes or alkynes. A tetrazine-containing molecule can be coupled to the carboxylic acid of Cy7.5 to create a probe for this type of bioorthogonal ligation.

| Functional Group | Conjugation Target | Reaction Type |

| Azide | Alkyne | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Alkyne | Azide | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Maleimide | Sulfhydryl (e.g., Cysteine) | Michael Addition |

| Hydrazide | Aldehyde, Ketone | Hydrazone formation |

| Tetrazine | Strained Alkenes/Alkynes | Inverse-electron-demand Diels-Alder Cycloaddition |

| Amine | Activated Carboxylic Acids, etc. | Amide bond formation, etc. |

Considerations for Aqueous Solubility and Organic Co-solvent Utilization in Synthesis

The solubility of cyanine dyes is a critical factor in both their synthesis and their application, particularly in biological systems which are predominantly aqueous. creative-diagnostics.comlumiprobe.com

Non-sulfonated cyanine dyes, including many Cy7.5 derivatives, often exhibit poor water solubility. creative-diagnostics.comlumiprobe.com Therefore, their synthesis and subsequent labeling reactions typically require the use of organic co-solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). aatbio.comcreative-diagnostics.comlumiprobe.com These solvents are necessary to dissolve the dye and facilitate efficient reaction with biomolecules in aqueous buffers. lumiprobe.com For labeling reactions, the recommended volume of co-solvent can be around 10-15%. lumiprobe.com

To improve aqueous solubility, cyanine dyes can be sulfonated. creative-diagnostics.comlumiprobe.com The addition of sulfonate groups significantly enhances the water solubility of the dyes, often eliminating the need for organic co-solvents in labeling protocols. creative-diagnostics.comlumiprobe.com Sulfonated cyanine dyes are less prone to aggregation in aqueous environments, which can otherwise lead to fluorescence quenching and inaccurate experimental results. creative-diagnostics.comlumiprobe.com The increased hydrophilicity of sulfonated dyes makes them particularly well-suited for bioconjugation and in vivo imaging applications. creative-diagnostics.comdigitellinc.com

During synthesis, purification of highly water-soluble precursors can be achieved by dissolving the product in water and washing with organic solvents of increasing polarity to remove impurities. acs.org Lyophilization is then used to isolate the purified water-soluble product. nih.govacs.org

Control and Reference Sample Preparation Methodologies

The preparation of control and reference samples of this compound is a critical step for ensuring the validity of experimental data. These samples serve as benchmarks for instrument calibration, as negative controls in binding and uptake assays, and for the quantitative analysis of fluorescence intensity. The methodologies employed differ based on the specific derivative of this compound being used, primarily distinguished by the presence or absence of sulfonate groups which dictates water solubility.

The non-activated carboxylic acid form of the dye is frequently utilized as a non-reactive control in experiments and for instrument calibration. glpbio.com For biomolecule labeling, pre-activated versions such as Cy7.5 NHS ester or the more water-soluble sulfo-Cy7 NHS ester are typically recommended. glpbio.com

Stock Solution Preparation

The initial step in preparing control and reference samples is the creation of a concentrated stock solution. The choice of solvent is paramount and is dictated by the solubility of the specific this compound derivative.

For the non-sulfonated this compound , which exhibits low aqueous solubility, organic solvents are necessary. glpbio.com Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly employed. glpbio.com To prepare a stock solution, the dye is first dissolved in an organic solvent before being introduced to an aqueous buffer. glpbio.com

Conversely, sulfo-Cy7.5 carboxylic acid , which contains sulfonate groups, demonstrates good solubility in water, as well as in DMF and DMSO. lumiprobe.com This increased hydrophilicity makes it suitable for direct use in aqueous solutions. medchemexpress.com

General Protocol for Stock Solution Preparation:

Accurately weigh a precise amount of this compound powder.

Dissolve the powder in the appropriate solvent (e.g., DMSO for the non-sulfonated form, water or DMSO for the sulfonated form) to achieve a desired high concentration (e.g., 1-10 mM).

Ensure complete dissolution, using gentle vortexing or sonication if necessary.

Store the stock solution in small aliquots at -20°C or -80°C, protected from light, to prevent degradation from repeated freeze-thaw cycles. glpbio.com

Table 1: Solubility and Recommended Solvents for this compound Derivatives

| Compound | Solubility in Water | Recommended Solvents for Stock Solution |

| This compound | Low | DMSO, DMF |

| Sulfo-Cy7.5 carboxylic acid | Good | Water, DMSO, DMF |

Preparation of Standard Solutions and Calibration Curves

Standard solutions of this compound are essential for generating calibration curves, which allow for the conversion of arbitrary fluorescence units to absolute concentrations. This is a fundamental requirement for quantitative analysis in fluorescence spectroscopy and imaging.

A series of standard solutions is prepared by performing serial dilutions of the stock solution in the appropriate experimental buffer (e.g., phosphate-buffered saline - PBS). It is crucial to ensure that the final concentration of any organic solvent carried over from the stock solution is minimal and does not interfere with the assay.

Example Protocol for Generating a Standard Curve:

Prepare a series of dilutions from the stock solution in the desired buffer. The concentration range should encompass the expected experimental values.

Transfer equal volumes of each standard solution to a multi-well plate or cuvettes.

Measure the fluorescence intensity of each standard using a fluorometer or imaging system with the appropriate excitation and emission wavelengths for Cy7.5 (typically around 788 nm for excitation and 808 nm for emission). axispharm.com

Plot the fluorescence intensity as a function of the known dye concentration.

Perform a linear regression analysis on the data points that fall within the linear range of detection for the instrument to generate a standard curve.

Table 2: Spectral Properties of this compound

| Property | Wavelength (nm) |

| Excitation Maximum | ~788 |

| Emission Maximum | ~808 |

Note: Spectral properties can vary slightly depending on the solvent and local environment. axispharm.com

Use as a Negative Control

In many biological applications, it is necessary to distinguish between specific binding or uptake of a labeled molecule and non-specific interactions. The non-activated this compound serves as an excellent negative control for this purpose. Since the carboxylic acid group is not activated, it will not form covalent bonds with biomolecules under typical physiological conditions.

By incubating cells or tissues with the unconjugated this compound, researchers can quantify the level of background fluorescence resulting from non-specific adhesion or passive accumulation. This background signal can then be subtracted from the signal obtained with the Cy7.5-labeled conjugate to determine the true specific signal. For instance, in cellular imaging experiments, cells treated with only the free dye would represent the negative control group. nih.gov

Quality Control and Storage

The integrity of control and reference samples is paramount. Purity is typically assessed by the manufacturer using techniques such as 1H NMR and HPLC-MS, with purities often exceeding 95%. lumiprobe.com Proper storage is critical to prevent degradation of the dye. Stock solutions should be stored at low temperatures (-20°C or -80°C) and protected from light. lumiprobe.com Repeated freeze-thaw cycles should be avoided by storing the dye in single-use aliquots. glpbio.com

Bioconjugation Strategies and Bioorthogonal Chemistry with Cy7.5 Carboxylic Acid

Covalent Attachment Mechanisms

The cornerstone of Cy7.5 carboxylic acid's utility in bioconjugation lies in its ability to form stable covalent bonds with biomolecules. This is most commonly achieved through the chemical reactivity of its carboxylic acid group.

Amide Bond Formation via Carboxylic Acid Activation (e.g., Carbodiimide (B86325) Chemistry, EDC/NHS Chemistry)

A prevalent method for conjugating this compound to biomolecules is through the formation of a stable amide bond. thermofisher.com This process typically involves the activation of the carboxylic acid group, most commonly using carbodiimide chemistry. thermofisher.comrsc.org 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a widely used water-soluble carbodiimide that reacts with the carboxylic acid of Cy7.5 to form a highly reactive O-acylisourea intermediate. thermofisher.comrsc.org

This intermediate is susceptible to hydrolysis, which would regenerate the carboxylic acid. thermofisher.com To improve the efficiency of the reaction and create a more stable intermediate, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often included in the reaction mixture. thermofisher.comrsc.org EDC facilitates the coupling of NHS to the carboxyl group, forming an NHS ester. thermofisher.com This NHS ester is more stable in aqueous solutions than the O-acylisourea intermediate and reacts efficiently with primary amine groups (-NH2) present on biomolecules, such as the lysine (B10760008) residues in proteins, to form a stable amide linkage. thermofisher.comrsc.orgsigmaaldrich.com The reaction is typically carried out in a buffer with a pH ranging from 7.5 to 9.5 to optimize the modification of lysine residues. bocascientific.com

The general reaction scheme can be summarized as follows:

Activation: Cy7.5-COOH + EDC → Cy7.5-CO-O-acylisourea intermediate

Stabilization (optional but recommended): Cy7.5-CO-O-acylisourea intermediate + NHS → Cy7.5-CO-NHS ester + EDC byproduct

Conjugation: Cy7.5-CO-NHS ester + Biomolecule-NH2 → Cy7.5-CO-NH-Biomolecule + NHS

This EDC/NHS chemistry is a robust and versatile method for labeling a wide array of biomolecules with Cy7.5. lumiprobe.com

Labeling of Biomolecular Architectures

The versatility of this compound's conjugation chemistry allows for its application in labeling a diverse range of biomolecules.

Protein and Peptide Conjugation Methodologies

Proteins and peptides are frequent targets for fluorescent labeling due to their central roles in biological processes. jlu.edu.cn The primary method for conjugating this compound to these molecules is through the EDC/NHS-mediated coupling to primary amines found on lysine residues and the N-terminus of the polypeptide chain. sigmaaldrich.comnatahub.org For proteins and peptides with low aqueous solubility, the this compound, which also has limited water solubility, may need to be dissolved in an organic co-solvent like DMSO or DMF before being added to the aqueous solution of the biomolecule. apexbt.com

The efficiency of conjugation can be influenced by several factors, including the pH of the reaction buffer, the concentration of the coupling reagents, and the number of accessible amine groups on the protein or peptide. bocascientific.com It is also possible to modify the C-terminal carboxylic acid groups of a peptide using amine-functionalized dyes in the presence of EDC. stratech.co.uk

| Biomolecule | Conjugation Strategy | Key Reagents | Reference |

| Proteins (general) | Amide bond formation | EDC, NHS/Sulfo-NHS | thermofisher.com |

| Peptides | Amide bond formation | EDC, NHS/Sulfo-NHS | natahub.org |

| Antibodies | Amide bond formation | EDC, NHS/Sulfo-NHS | medchemexpress.commedchemexpress.com |

Nucleic Acid Labeling Protocols

Cy7.5 is also used for labeling nucleic acids like DNA and RNA. axispharm.com While direct conjugation to the standard bases is not typical, nucleic acids can be labeled by incorporating modified nucleotides that contain a reactive functional group, such as a primary amine. These amine-modified oligonucleotides can then be readily coupled with NHS-activated this compound. bocascientific.com This allows for the site-specific incorporation of the fluorescent label at either the 5' or 3' end, or even at internal positions within the nucleic acid sequence.

Alternatively, some labeling kits provide reagents for the non-enzymatic labeling of nucleic acids, which can be a simpler method for certain applications. bocascientific.com

| Biomolecule | Conjugation Strategy | Key Reagents | Reference |

| Amine-modified DNA/RNA | Amide bond formation | EDC, NHS/Sulfo-NHS | bocascientific.com |

Oligosaccharide and Glycan Labeling

Labeling of oligosaccharides and glycans often requires a derivatization step to introduce a functional group suitable for conjugation. nih.gov A common method is reductive amination, where the reducing end of the glycan is reacted with a compound containing a primary amine. nih.gov While this compound itself cannot be directly used in this manner, an amine-containing derivative of Cy7.5 could be attached to the glycan via reductive amination. Subsequently, the carboxylic acid group on the Cy7.5 molecule would be available for further conjugation if needed.

A more direct approach involves using metabolic oligosaccharide engineering. researchgate.net In this strategy, cells are fed with unnatural sugar analogs containing bioorthogonal functional groups like azides or alkynes. These modified sugars are incorporated into the cell's glycans. researchgate.net A Cy7.5 dye functionalized with a complementary reactive group can then be used to specifically label these glycans via click chemistry. researchgate.net

| Biomolecule | Conjugation Strategy | Key Reagents/Methods | Reference |

| Glycans | Metabolic oligosaccharide engineering followed by click chemistry | Azide- or alkyne-modified sugar analogs, Cy7.5-alkyne or Cy7.5-azide | researchgate.net |

| Glycans | Reductive amination | Amine-derivative of Cy7.5, reducing agent | nih.gov |

Integration into Bioorthogonal Labeling Schemes

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. interchim.frnih.gov The development of bioorthogonal reactions has provided powerful tools for labeling and visualizing biomolecules in their natural environment. nih.gov Cy7.5, with its favorable NIR fluorescence properties, becomes a powerful imaging tool when equipped with functional groups that can participate in these selective reactions. lumiprobe.comaatbio.com

While this compound itself is an unactivated form of the dye, it serves as a crucial precursor for creating reactive derivatives suitable for bioorthogonal ligation. apexbt.comlumiprobe.com The carboxylic acid group can be readily converted into more reactive functionalities, such as N-hydroxysuccinimide (NHS) esters, or modified to include bioorthogonal handles like azides and alkynes. apexbt.comnih.gov

Click chemistry describes a class of reactions that are rapid, high-yielding, and tolerant of aqueous environments, making them ideal for biological applications. nih.govnih.gov The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of [2+3] dipolar cycloaddition. nih.govmedchemexpress.com

To integrate Cy7.5 into CuAAC schemes, its carboxylic acid functionality is typically converted to an azide (B81097) or alkyne. Cy7.5 azide derivatives are commercially available and can react with alkyne-modified biomolecules in the presence of a copper(I) catalyst to form a stable triazole linkage. lumiprobe.combroadpharm.comsapphirebioscience.commedchemexpress.com This strategy has been widely used for labeling proteins, peptides, and other biomolecules. nih.govmedchemexpress.com For instance, a Cy7.5 azide can be "clicked" onto a protein that has been metabolically engineered to contain an alkyne-bearing unnatural amino acid.

Another important bioorthogonal reaction is the inverse electron demand Diels-Alder (IEDDA) reaction. medchemexpress.comrsc.org This reaction occurs between an electron-deficient diene, typically a tetrazine, and a strained dienophile, such as a trans-cyclooctene (B1233481) (TCO). rsc.orgthno.org The IEDDA reaction is exceptionally fast and proceeds without the need for a catalyst, making it highly suitable for in vivo applications. rsc.orgthno.org Cy7.5 can be incorporated into IEDDA labeling by functionalizing it with a dienophile, like norbornene, which can then react with a tetrazine-modified target molecule. thno.orgnih.gov This approach has been used to develop theranostic conjugates for targeted cancer therapy and imaging. thno.org

Table 1: Click Chemistry Reactions Involving Cy7.5 Derivatives

| Reaction Type | Cy7.5 Derivative | Reaction Partner | Key Features | Reference |

|---|---|---|---|---|

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Cy7.5 azide | Alkyne-modified biomolecule | High efficiency, stable triazole linkage, requires copper catalyst. | nih.govmedchemexpress.comlumiprobe.com |

To circumvent the cytotoxicity associated with the copper catalyst used in CuAAC, strain-promoted alkyne-azide cycloaddition (SPAAC) was developed. interchim.frnih.gov SPAAC utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO), which react spontaneously with azides without the need for a catalyst. interchim.frmedchemexpress.com

For SPAAC applications, this compound can be derivatized to contain a DBCO group. medchemexpress.com These Cy7.5-DBCO conjugates can then be used to label azide-modified biomolecules in living cells and organisms. medchemexpress.comchemrxiv.org The reaction is highly specific and bioorthogonal, as neither the azide nor the DBCO group cross-reacts with native functional groups found in biological systems. interchim.fr This method has been successfully employed for the surface functionalization of extracellular vesicles (EVs) with a modified antibody labeled with both Cy7.5 and DBCO for targeted delivery and imaging. chemrxiv.org

Table 2: Comparison of CuAAC and SPAAC for Cy7.5 Labeling

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Reference |

|---|---|---|---|

| Catalyst | Copper(I) | None | interchim.frnih.gov |

| Reaction Rate | Generally very fast with catalyst | Fast, dependent on cyclooctyne (B158145) structure | interchim.frrsc.org |

| Biocompatibility | Limited by copper cytotoxicity | High, suitable for in vivo applications | interchim.fr |

| Cy7.5 Reagent | Cy7.5-azide or Cy7.5-alkyne | Cy7.5-DBCO or other strained alkynes | medchemexpress.commedchemexpress.com |

| Reaction Partner | Alkyne or Azide | Azide | medchemexpress.commedchemexpress.com |

Multi-dye Labeling and Multiplexed System Design

The narrow emission spectrum of Cy7.5 in the NIR region makes it an excellent candidate for multi-dye labeling and multiplexed imaging, where multiple targets are detected simultaneously. axispharm.com In such systems, several spectrally distinct fluorescent dyes are used to label different biomolecules.

Cy7.5 is often used in combination with other cyanine (B1664457) dyes, such as Cy3 and Cy5, which have emission maxima at shorter wavelengths. axispharm.com This allows for the simultaneous visualization and quantification of multiple cellular components or biological processes. For example, in fluorescence microscopy or flow cytometry, different cell populations or subcellular structures can be labeled with distinct dye-antibody conjugates. aatbio.com

The design of multiplexed systems requires careful selection of fluorophores to minimize spectral overlap and ensure that the emission from one dye does not interfere with the detection of another. The large Stokes shift and high quantum yield of Cy7.5 contribute to its effectiveness in these applications, providing bright signals with minimal background interference. axispharm.combroadpharm.combroadpharm.com Recent advancements have led to the development of novel fluorescent dyes with improved properties, further expanding the possibilities for multiplexed analysis. biosearchtech.com

A practical example of multiplexing involves the use of Cy7.5-labeled nanoparticles for in vivo imaging. nih.gov By co-administering nanoparticles labeled with different fluorophores, researchers can track the biodistribution and targeting efficiency of multiple drug delivery systems simultaneously. The ability to perform such multiplexed analyses is crucial for advancing our understanding of complex biological systems and for the development of new diagnostic and therapeutic strategies.

Advanced Spectroscopic and Optical Characterization Techniques

Absorption and Emission Spectroscopy Investigations

Cy7.5 carboxylic acid, a heptamethine cyanine (B1664457) dye, exhibits intense absorption and emission bands in the near-infrared (NIR) region, which is a key feature for applications requiring deep tissue penetration and minimal background autofluorescence. axispharm.com The non-sulfonated form of this compound typically displays an absorption maximum (λ_abs) at approximately 788 nm and an emission maximum (λ_em) around 808 nm, resulting in a Stokes shift of about 20 nm. axispharm.comlunanano.calumiprobe.comapexbt.com

Spectral shifts can be observed depending on the molecular environment and structural modifications. For instance, the water-soluble sulfonated version, sulfo-Cy7.5 carboxylic acid, shows a slight blue shift in its spectral properties. Its absorption and emission maxima are recorded at approximately 778 nm and 797 nm, respectively. broadpharm.comlumiprobe.com Such shifts can be attributed to the influence of solvent polarity and the electronic effects of the sulfonate groups. In some cases, the presence of a carboxylic acid group on the cyanine structure has been found to cause a blue shift compared to its methyl ester derivative. nih.gov The aggregation of dye molecules at higher concentrations can also influence spectral features, though this can often be suppressed by the addition of surfactants or co-solvents. nih.govd-nb.info

Table 1: Spectral Properties of this compound Variants

| Compound | Absorption Max (nm) | Emission Max (nm) | Solvent/Form | Citations |

|---|---|---|---|---|

| This compound | 788 | 808 | Organic Solvents | lunanano.calumiprobe.comapexbt.com |

| Sulfo-Cy7.5 carboxylic acid | 778 | 797 | Water, DMF, DMSO | broadpharm.comlumiprobe.com |

The molar absorptivity, or extinction coefficient (ε), is a measure of how strongly a chemical species absorbs light at a given wavelength. It is a critical parameter for quantifying the concentration of the dye in solution via the Beer-Lambert law. For this compound, this value is notably high, indicating a strong probability of light absorption.

The determination of the molar absorption coefficient for new or modified dyes can be a labor-intensive process. researchgate.net However, established values for common fluorophores are available. For the non-sulfonated this compound, the extinction coefficient is consistently reported to be 223,000 L·mol⁻¹·cm⁻¹. lunanano.calumiprobe.comapexbt.com The sulfonated variant, sulfo-Cy7.5 carboxylic acid, has a very similar value of 222,000 L·mol⁻¹·cm⁻¹. broadpharm.com This high molar absorptivity is a significant contributor to the dye's brightness.

Table 2: Molar Absorptivity of this compound

| Compound | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Citations |

|---|---|---|

| This compound | 223,000 | lunanano.calumiprobe.comapexbt.com |

| Sulfo-Cy7.5 carboxylic acid | 222,000 | broadpharm.com |

For this compound, the quantum yield varies significantly with its structure. The non-sulfonated form has a reported quantum yield of 0.10. lunanano.calumiprobe.com In contrast, the sulfonated derivative, sulfo-Cy7.5 carboxylic acid, exhibits a higher quantum yield of 0.21. broadpharm.comlumiprobe.com This improvement is often attributed to a rigidized trimethylene chain in the cyanine structure, which reduces non-radiative decay pathways and enhances fluorescence. broadpharm.comlumiprobe.com This increased quantum yield, combined with the high extinction coefficient, makes sulfo-Cy7.5 a particularly bright NIR fluorophore. broadpharm.com The brightness of some cyanine dyes with a C4'-carboxylic acid group has been observed to be significantly higher than their corresponding methyl ester derivatives. nih.gov

Table 3: Fluorescence Quantum Yield of this compound Variants

| Compound | Quantum Yield (Φ) | Citations |

|---|---|---|

| This compound | 0.10 | lunanano.calumiprobe.com |

| Sulfo-Cy7.5 carboxylic acid | 0.21 | broadpharm.comlumiprobe.com |

Photostability, or the resistance to photochemical degradation (photobleaching) upon exposure to light, is a crucial characteristic for fluorescent dyes, especially in applications requiring long-term or high-intensity imaging. axispharm.com Cyanine dyes, while bright, can be susceptible to photobleaching.

The assessment of photostability typically involves irradiating a solution of the dye with a specific wavelength and intensity of light over time. The degradation is monitored by measuring the decrease in absorbance or fluorescence intensity. nih.gov For example, in studies of photouncaging, the absorption spectrum is monitored at regular intervals during irradiation to track the decomposition of the parent dye molecule. nih.govd-nb.info While specific quantitative photostability studies for this compound are not widely detailed in general product literature, it is often described as having high photostability and resistance to photobleaching, which are essential for consistent signaling during imaging experiments. axispharm.comaxispharm.com The photodegradation of other dyes has been studied by following changes in absorption or fluorescence as a function of illumination dose, which allows for the calculation of degradation rates. semanticscholar.org

Vibrational Spectroscopy Applications

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule, thereby confirming its chemical structure.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond and functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. For this compound, FTIR is used to verify the presence of the defining carboxylic acid group (-COOH) alongside the complex cyanine backbone.

The key vibrational bands for the carboxylic acid functional group are:

C=O Stretch: The carbonyl (C=O) stretching vibration is one of the most characteristic and intense peaks in an IR spectrum. For a carboxylic acid, this peak typically appears in the region of 1700–1725 cm⁻¹. In studies of model polyamide membranes, this band was specifically quantified at around 1718 cm⁻¹ to determine the concentration of carboxylic acid groups. nih.gov

O-H Stretch: The hydroxyl (O-H) stretching vibration of a carboxylic acid is very broad and strong, typically appearing in the range of 2500–3300 cm⁻¹. This broadness is due to hydrogen bonding between the carboxylic acid molecules.

C-O Stretch: The carbon-oxygen (C-O) single bond stretch appears between 1210 and 1320 cm⁻¹. libretexts.org

FTIR analysis can confirm the chemical structure and purity of synthesized this compound by identifying these characteristic peaks. medchemexpress.com

Table 4: General Characteristic FTIR Peaks for a Carboxylic Acid Group

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| Carbonyl (C=O) | Stretch | 1700 - 1725 | Strong, sharp |

| Hydroxyl (O-H) | Stretch | 2500 - 3300 | Strong, very broad |

| C-O | Stretch | 1210 - 1320 | Medium |

Vibrational Sum Frequency Spectroscopy (VSFS) for Surface Interactions

Vibrational Sum Frequency Spectroscopy (VSFS) is a powerful, surface-specific technique ideal for investigating the molecular structure and orientation of molecules at interfaces. diva-portal.org As a second-order nonlinear optical spectroscopy, VSFS is inherently sensitive only to environments where inversion symmetry is broken, such as at a surface or interface, making it possible to obtain vibrational spectra of molecules in a single layer without interference from the bulk medium. diva-portal.orgchemrxiv.org

While specific VSFS studies focused exclusively on this compound are not prominent in the available literature, the technique's application to other carboxylic acids, such as those in Langmuir monolayers, provides a clear framework for its potential use. acs.orgresearchgate.netrsc.org In such studies, VSFS is used to probe the vibrational modes of the carboxylic acid headgroups, adjacent alkyl chains, and interfacial water molecules. chemrxiv.orgresearchgate.net This allows for the direct determination of molecular orientation, ordering, and the degree of protonation (charging) of the carboxylic acid groups at an interface as a function of environmental factors like subphase pH and ion concentration. acs.orgrsc.org For this compound, VSFS could provide invaluable insights into its self-assembly on various substrates, its interaction with biological membranes, and the precise orientation of its chromophore and carboxylic acid functional group at these critical interfaces.

Raman Spectroscopy Studies

Raman spectroscopy offers a detailed molecular fingerprint by probing the vibrational modes of a molecule. nih.gov This non-invasive technique relies on the inelastic scattering of monochromatic light, with the resulting energy shifts corresponding to specific chemical bonds and functional groups within the molecule. nih.gov It can be used to identify structural differences between isomeric compounds by highlighting changes in select vibrational modes. nih.gov

For this compound, Raman spectroscopy can serve as a crucial tool for structural confirmation. Although cyanine dyes can be prone to fluorescence interference, the use of near-infrared excitation wavelengths (a key feature of FT-Raman spectroscopy) can mitigate this issue. The resulting spectrum would be expected to show characteristic peaks for the polymethine chain C=C stretching, vibrations of the indole (B1671886) rings, and modes associated with the carboxylic acid group. For instance, the C=O stretching vibration of the carboxyl group is a strong Raman scatterer and its position in the spectrum can provide information about hydrogen bonding and dimerization. nih.gov Furthermore, when this compound is adsorbed onto a metallic nanoparticle surface (Surface-Enhanced Raman Spectroscopy or SERS), the signal can be dramatically enhanced, allowing for ultra-sensitive detection and providing information on the molecule's orientation and binding to the surface. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of organic molecules in solution. dtu.dknih.gov It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. mdpi.com For a complex molecule like this compound, 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are used to assign all proton and carbon signals, confirming the dye's intricate cyclic and polyene structure. Quality control of Cyanine7.5 carboxylic acid batches often involves ¹H NMR and HPLC-MS to ensure a purity of 95% or higher. lumiprobe.com

The ¹H-NMR spectrum would show distinct regions for the aromatic protons on the indole rings, the vinyl protons of the polymethine chain, and the aliphatic protons of the alkyl chain bearing the carboxylic acid. mdpi.com Similarly, the ¹³C-NMR spectrum provides complementary data on the carbon skeleton. mdpi.com While a complete, assigned NMR dataset for this compound is highly specific to the exact molecular structure and solvent conditions, a general representation of expected chemical shifts can be compiled.

| Nucleus | Structural Moiety | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Carboxylic Acid (-COOH) | ~12.0 | Broad singlet, position is concentration and solvent dependent. |

| ¹H | Aromatic/Vinyl Protons | 6.0 - 8.5 | Complex multiplet patterns from the indole rings and polymethine chain. |

| ¹H | Alkyl Protons (-CH₂-, -CH₃) | 1.0 - 4.0 | Includes protons on the N-alkyl chains and the chain with the carboxyl group. |

| ¹³C | Carboxylic Carbon (-COOH) | ~170-180 | Typically a lower intensity signal. |

| ¹³C | Aromatic/Vinyl Carbons | 100 - 175 | A large number of signals corresponding to the extensive π-system. |

| ¹³C | Alkyl Carbons (-CH₂-, -CH₃) | 15 - 50 | Signals from the various aliphatic carbons in the structure. |

X-ray Photoelectron Spectroscopy (XPS) and X-ray Diffraction (XRD) in Dye-Material Complexes

When this compound is used to functionalize surfaces or is incorporated into material complexes, X-ray based techniques become essential for characterization.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top few nanometers of a material. metall-mater-eng.commostwiedzy.pl In the context of this compound immobilized on a substrate (e.g., titanium dioxide, gold nanoparticles), XPS can confirm the successful attachment of the dye. mdpi.com High-resolution scans of the C 1s, N 1s, and O 1s regions can distinguish between the different chemical environments of these atoms. For example, the O 1s spectrum could differentiate between the oxygen atoms in the carboxylic acid group (C=O and C-OH) and potentially reveal their interaction with the substrate surface upon binding. metall-mater-eng.com

X-ray Diffraction (XRD) is a technique used to determine the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. For dye-material complexes, XRD can provide information on the molecular packing of the dye molecules. mdpi.com While this compound itself is typically amorphous or microcrystalline, when it forms a thin film on a surface, XRD could potentially reveal if there is any long-range ordering or preferential orientation, which can significantly impact the optical and electronic properties of the assembly. mdpi.com

Fluorescence Quenching and Activation Studies

The fluorescence of Cy7.5 is highly sensitive to its local environment, a property that is central to its use in activatable probes. Fluorescence quenching (a decrease in quantum yield) and subsequent activation (restoration of fluorescence) are key phenomena studied to understand and design responsive imaging agents.

A common mechanism for quenching is aggregation-caused quenching (ACQ). When Cy7.5 is conjugated to a polymer like hyaluronic acid (HA), the relatively hydrophobic dye can cause the conjugate to form nanoparticle aggregates in aqueous solutions. nih.gov This self-assembly often leads to significant attenuation of the fluorescence signal. nih.gov The disassembly of these nanoparticles, for instance by adding an organic co-solvent like DMSO, can restore the strong fluorescence emission. nih.gov This reversible quenching and activation forms the basis for probes that can be "turned on" in specific environments.

Another strategy involves intermolecular quenching between two different dye molecules. d-nb.infonih.gov Studies have shown that π-stacking can occur not only between identical cyanine dyes but also between different ones, such as Cy5 and Cy7. d-nb.infonih.gov This interaction can lead to efficient quenching of the fluorescence of one or both dyes. The absorption spectrum of such a complex may show a blue-shifted peak indicative of this π-stacking interaction. d-nb.infonih.gov

| System/Method | Observation | Proposed Mechanism | Reference |

|---|---|---|---|

| Cy7.5 conjugated to Hyaluronic Acid (HA) in water | Fluorescence signal is attenuated or nearly completely quenched. | Self-assembly into nanoparticles and aggregation-caused quenching due to the dye's hydrophobic nature. | nih.gov |

| NanoCy7.5 NPs in H₂O:DMSO (1:1) solution | Strong fluorescence is regained. | Disassembly of nanoparticles, leading to de-aggregation of the dye molecules. | nih.gov |

| Uptake of NanoCy7.5 by cancer cells | Increase in Cy7.5 fluorescence signal inside cells. | Energy-dependent endocytosis and potential interaction with intracellular components leading to dequenching. | nih.gov |

| Interaction between Cy5-COOH and a Cy7-DBCO quencher | Fluorescence of Cy7 is quenched and a blue-shifted absorbance peak appears in PBS. | Intermolecular π-stacking between the Cy5 and Cy7 dyes. | d-nb.infonih.gov |

Time-Resolved Fluorescence Spectroscopy

Time-Resolved Fluorescence Spectroscopy measures the decay of fluorescence intensity over time after excitation by a short pulse of light. This provides access to the fluorescence lifetime (τ), which is the average time the fluorophore spends in the excited state before returning to the ground state. This technique is a powerful tool for probing the molecular environment and dynamic processes that affect the dye. lubio.ch

For this compound, fluorescence lifetime measurements can provide information that is complementary to steady-state fluorescence measurements. For example, in a system where both monomeric (highly fluorescent) and aggregated (quenched) species of the dye exist, time-resolved spectroscopy could potentially distinguish between these populations, as they would exhibit different fluorescence lifetimes. The technique is also fundamental to studying Fluorescence Resonance Energy Transfer (FRET), where the lifetime of a donor fluorophore is shortened in the presence of a suitable acceptor. lubio.ch While a powerful method for studying cyanine dye photophysics acs.org, specific time-resolved fluorescence studies detailing the lifetime of this compound in various environments were not detailed in the provided search results. However, the technique remains a critical component of the advanced characterization toolkit for this and other functional dyes.

Research Applications in Molecular and Cellular Biology Excluding Clinical Human Trials

In Vitro Imaging and Cellular Analysis

Fluorescence Microscopy for Cellular Structures and Processes

Cy7.5 carboxylic acid and its derivatives are utilized for high-resolution imaging of subcellular structures and dynamic cellular processes. By conjugating the dye to molecules with specific cellular targets, researchers can visualize the localization and morphology of organelles.

For instance, cyanine (B1664457) dyes with mitochondrial targeting moieties have been developed for selective mitochondrial imaging. In a study using a novel Cy5-based fluorescent dye with a mitochondrial-targeting group, high-resolution confocal microscopy revealed significant colocalization with MitoTracker Red, a commercially available mitochondrial stain. The quantitative analysis of this colocalization in HEK293 cells yielded a high Pearson's correlation coefficient, indicating the dye's specificity for mitochondria nih.govbiorxiv.org. This approach allows for the long-term tracking of mitochondrial dynamics, such as fission and fusion events, which are crucial in cellular processes like apoptosis utoronto.ca. While this study used a Cy5 derivative, the same principle is applicable to this compound for NIR imaging of mitochondria.

| Parameter | Value | Cell Line | Reference |

| Pearson's Correlation Coefficient (PCC) | 0.90 | HEK293 | nih.govbiorxiv.org |

| Cellular Localization | Mitochondria | HEK293 | nih.govbiorxiv.org |

Flow Cytometry for Cell Sorting and Analysis

Flow cytometry is a powerful technique for analyzing and sorting heterogeneous cell populations. When conjugated to antibodies that recognize specific cell surface markers, Cy7.5 provides a distinct fluorescent signal in the far-red channel, enabling multicolor analysis of complex cell mixtures.

The use of antibody-fluorophore conjugates is a cornerstone of immunophenotyping. For example, in the analysis of lymphocyte subsets, antibodies against markers such as CD3, CD4, and CD8 are conjugated to different fluorochromes. The inclusion of a PE-Cy7 tandem dye (a conjugate of phycoerythrin and a cyanine dye similar to Cy7) allows for the clear identification of specific T-cell populations within a sample of peripheral blood mononuclear cells (PBMCs) nih.gov. This enables researchers to quantify the proportions of different immune cells, which is critical in immunology and cancer research.

A representative analysis of T-lymphocyte subsets in human peripheral blood using a panel of fluorescently labeled antibodies, including a CD8-APC-Cy7 conjugate, could yield the following data:

| Cell Population | Marker | Percentage of Lymphocytes (%) |

| Total T Lymphocytes | CD3+ | 49.58 |

| Helper T Lymphocytes | CD3+CD4+ | 30.87 |

| Cytotoxic T Lymphocytes | CD3+CD8+ | 12.18 |

| B Lymphocytes | CD19+ | 36.40 |

This table presents illustrative data based on typical lymphocyte subset analysis and is not from a single specific study using this compound.

Bioanalytical Assays for Biomolecular Target Detection

The high sensitivity of fluorescence detection makes this compound a suitable label for various bioanalytical assays designed to detect and quantify specific biomolecules, such as proteins and nucleic acids. These assays are often based on the highly specific interactions between antibodies and antigens or complementary nucleic acid strands.

Fluorescence-based immunoassays, for example, can be developed for the detection of cancer biomarkers. In a surface-enhanced Raman scattering (SERS)-based lateral flow immunoassay, which shares principles with fluorescence-based assays, nano-probes are used for the sensitive detection of biomarkers like squamous cell carcinoma antigen (SCCA) and cancer antigen 125 (CA125) in serum. Such an assay demonstrated a limit of detection (LOD) in the picogram per milliliter range, showcasing the high sensitivity achievable with these methods rsc.org. This compound can be employed in similar fluorescence-based formats, such as fluorescence-linked immunosorbent assays (FLISA), to achieve sensitive detection of disease biomarkers.

| Biomarker | Assay Type | Limit of Detection (LOD) in Serum | Reference |

| SCCA | SERS-based LFA | 8.093 pg/mL | rsc.org |

| CA125 | SERS-based LFA | 7.370 pg/mL | rsc.org |

This table provides an example of the sensitivity of a fluorescence-based immunoassay and is intended to be illustrative of the potential application of this compound.

Monitoring Dynamic Changes of Labeled Biological Molecules

The ability to track the movement and interactions of biomolecules in real-time is crucial for understanding cellular function. This compound can be used as a tag to monitor these dynamic processes. One powerful technique for studying molecular interactions is Förster Resonance Energy Transfer (FRET), which measures the energy transfer between two fluorophores in close proximity.

FRET can be used to detect protein-protein interactions or conformational changes within a single protein utoronto.canih.govbecker-hickl.comyoutube.com. In a FRET experiment, a donor fluorophore is excited and transfers energy to a nearby acceptor fluorophore, resulting in acceptor fluorescence. The efficiency of this energy transfer is highly dependent on the distance between the two fluorophores, typically in the range of 1-10 nanometers becker-hickl.com. By labeling two interacting proteins with a suitable FRET pair, such as a cyanine dye and another fluorophore, the association and dissociation of these proteins can be monitored in real-time. While specific studies detailing the use of this compound in FRET are limited, its spectral properties make it a potential acceptor for donors emitting in the red region of the spectrum.

Quantitative Analysis of Cellular Uptake Kinetics and Mechanisms (e.g., Endocytosis)

Understanding how nanoparticles and other drug delivery vehicles are internalized by cells is fundamental for the development of effective therapies. This compound can be used to label these delivery systems, allowing for the quantitative analysis of their uptake kinetics and the elucidation of the underlying endocytic pathways.

In a study investigating the endocytosis of fluorescently labeled carbon nanoparticles (FCNPs) in A549 lung cancer cells, researchers used specific inhibitors of different endocytic pathways to determine the primary mechanisms of nanoparticle uptake. The intracellular fluorescence of the labeled nanoparticles was quantified after treatment with these inhibitors. The results showed that multiple pathways, including clathrin-mediated endocytosis, caveolin-mediated endocytosis, and macropinocytosis, were involved in the internalization of the nanoparticles researchgate.net.

| Endocytosis Inhibitor | Target Pathway | Inhibition of FCNP Uptake in A549 Cells (%) | Reference |

| Chlorpromazine | Clathrin-mediated | ~40% | researchgate.net |

| Methyl-β-cyclodextrin | Caveolin-mediated | ~50% | researchgate.net |

| Cytochalasin D | Macropinocytosis | ~60% | researchgate.net |

| Nocodazole | Microtubule-dependent transport | ~55% | researchgate.net |

In Vivo Research Imaging Applications (Non-Clinical)

The near-infrared fluorescence of Cy7.5 is highly advantageous for in vivo imaging in animal models, as it allows for deep tissue penetration and minimizes background signal. This enables non-invasive, real-time visualization of biological processes in living organisms.

One significant application is in cancer research, where Cy7.5-labeled probes can be used to target and image tumors. For example, a study utilized a Cy7-labeled tetrameric RGD peptide to target integrin αvβ3, a protein that is highly expressed on tumor neovasculature. In vivo fluorescence imaging in mice bearing U87MG glioblastoma xenografts demonstrated that the tetrameric RGD probe had the highest tumor accumulation and the strongest tumor-to-normal tissue contrast compared to monomeric and dimeric versions.

The biodistribution and pharmacokinetic properties of Cy7.5-labeled molecules can also be assessed. In a study with a Cy7.5-labeled peptide, ApoPep-1, researchers were able to track its entry into the brain in a mouse model of Parkinson's disease, demonstrating its potential for imaging neurodegenerative processes sci-hub.box. Another study used this compound to label a hydrogel, allowing for non-invasive imaging of its localization and degradation in the kidney of mice mdpi.com.

| Imaging Agent | Animal Model | Target | Key Finding | Reference |

| Cy7-E{E[c(RGDyK)]2}2 | Mouse (U87MG xenograft) | Integrin αvβ3 | Tumor-to-normal tissue ratio of 4.35 at 4h post-injection. | |

| Cy7.5-ApoPep-1 | Mouse (Parkinson's model) | Apoptotic neurons | Brain entry within 2 hours. | sci-hub.box |

| Cy7.5-labeled hydrogel | Mouse | Kidney | Non-invasive imaging of hydrogel localization and degradation. | mdpi.com |

Deep Tissue Imaging with Near-Infrared Fluorescence

The ability of near-infrared light to penetrate biological tissues more deeply than visible light makes Cy7.5 an exceptional fluorophore for in vivo imaging. When conjugated to targeting moieties, Cy7.5 allows for the visualization of structures and processes deep within an organism with high signal-to-background ratios. This is crucial for studying disease progression, and the biodistribution of therapeutics in preclinical animal models. For instance, studies have shown that for imaging tumors, Cy7-labeled antibodies were superior to other cyanine dyes like Cy3, Cy5, and Cy5.5, especially for larger and deeper tumors, due to reduced self-masking and dilution effects. caltagmedsystems.co.uk

Non-Invasive Visualization of Injected Materials and Degradation in Animal Models

This compound serves as a robust tool for tracking the fate of biomaterials in vivo. By labeling materials such as hydrogels with this NIR dye, researchers can non-invasively monitor their location, and degradation over time within animal models. In one study, a hydrogel labeled with this compound was injected into mice, and its localization to the kidney was clearly visualized using near-infrared imaging. This methodology not only allowed for the tracking of the injected material but also enabled the direct quantification of its degradation in a living system.

Development of Targeted Imaging Agents (e.g., for Tumor Cells, Receptors)

The carboxylic acid group of Cy7.5 is readily activated to form covalent linkages with amine groups on biomolecules, such as peptides and antibodies. This has been extensively exploited to create targeted imaging agents that can specifically bind to markers of disease, such as receptors overexpressed on tumor cells.

A prominent example is the development of Cy7-labeled RGD (arginine-glycine-aspartic acid) peptides for targeting integrin αvβ3, a receptor highly expressed on angiogenic endothelial cells and various tumor cells. Studies have demonstrated that multimeric RGD peptides conjugated to Cy7 exhibit high affinity and specificity for integrin αvβ3-positive tumors in animal models. lumiprobe.com The tetrameric RGD peptide probe, in particular, has shown the highest tumor activity accumulation and the strongest tumor-to-normal tissue contrast. lumiprobe.com

| Probe | Target | Application | Key Finding |

| Cy7-labeled RGD peptides | Integrin αvβ3 | Tumor imaging | Multimeric versions show higher tumor uptake and contrast. lumiprobe.com |

| Cy7-labeled antibodies | Tumor-specific antigens | Tumor imaging | Superior for deep tissue imaging compared to shorter wavelength cyanine dyes. caltagmedsystems.co.uk |

| Cy7-Fab(Tocilizumab) | Interleukin-6 Receptor (IL-6R) | Multiple Myeloma imaging | Allowed for tumor identification up to 72 hours post-injection. |

Furthermore, fragments of antibodies, such as Fab, have been labeled with Cy7 to target specific receptors like the Interleukin-6 Receptor (IL-6R) in models of multiple myeloma, enabling tumor identification for extended periods.

Imaging Cellular Structures and Processes in Model Organisms

The application of Cy7.5 extends to the visualization of cellular structures and dynamic processes in whole model organisms. While specific examples utilizing this compound for this purpose are emerging, the principles are well-established with other fluorophores in organisms like zebrafish and Drosophila. The optical transparency of zebrafish embryos and larvae, for instance, makes them ideal for in vivo imaging of cellular and subcellular events. By conjugating Cy7.5 to specific probes, researchers can potentially track cell migration, differentiation, and organelle dynamics in these intact, living systems.

Development of Specialized Fluorescent Probes and Sensors

The versatility of this compound's chemistry allows for its incorporation into more complex molecular probes and sensors that can report on specific aspects of their microenvironment or the presence of particular biomolecules.

Design of Environment-Sensitive Probes (e.g., pH)

The fluorescence properties of some cyanine dyes can be modulated by their local environment, including pH. This has led to the design of pH-sensitive probes that can visualize acidic compartments within cells, such as endosomes and lysosomes. While the intrinsic pH sensitivity of Cy7.5 is not pronounced, its carboxylic acid group can be utilized in the rational design of ratiometric pH sensors. For example, by coupling Cy7.5 with a pH-sensitive fluorophore, the resulting probe can provide a ratiometric response to pH changes, where the emission intensity of one fluorophore changes with pH while the other remains stable, allowing for quantitative pH measurements.

Creation of Probes for Specific Biomolecules (e.g., Proteins, Enzymes)

This compound is a key component in the creation of activatable probes, particularly for detecting enzyme activity. These probes are designed to be in a "quenched" or non-fluorescent state until they are acted upon by a specific enzyme. The enzymatic cleavage of a quenching moiety from the Cy7.5 molecule results in a significant increase in fluorescence, signaling the presence and activity of the target enzyme. This "turn-on" mechanism provides a high signal-to-noise ratio, making it ideal for sensitive detection of enzymatic activity in complex biological samples and in vivo. For example, a probe based on a Cy7 derivative was developed for the detection of β-galactosidase activity, a biomarker for cellular senescence and certain cancers. Upon enzymatic cleavage, the probe exhibited a "turn-on" NIR fluorescence signal.

Furthermore, the conjugation of Cy7.5 to peptides or other ligands that bind to specific proteins allows for the targeted labeling and visualization of these proteins in their native cellular context. This approach is instrumental in studying protein localization, trafficking, and protein-protein interactions.

| Probe Type | Target | Mechanism | Application |

| Activatable Probe | Enzymes (e.g., β-galactosidase) | Enzymatic cleavage of a quencher restores fluorescence. | Detection of enzyme activity in vitro and in vivo. |

| Affinity Probe | Specific proteins | Conjugation to a protein-specific ligand (e.g., peptide). | Imaging protein localization and dynamics. |

Engineering of Dual-Targeting and Ratiometric Fluorescence Probes

The unique properties of cyanine dyes, including Cy7.5 and its derivatives, make them suitable for the development of sophisticated imaging probes. One such application is in the creation of dual-targeting and ratiometric fluorescent probes.

In a proof-of-concept study, a sulfonated derivative, Sulfo-Cyanine7 carboxylic acid, was utilized as the optical signaling component in the synthesis of divalent hybrid imaging agents. nih.gov These agents were designed for dual-modality imaging, combining positron emission tomography (PET) with optical imaging. The researchers successfully conjugated two different targeting vectors—a minigastrin analogue and a cyclic pentapeptide (RGD)—along with the Sulfo-Cyanine7 fluorophore to a chelator scaffold, Fusarinine C. nih.gov This created probes capable of simultaneously targeting two different receptors, the cholecystokinin-2 (CCK-2) receptor and the integrin αVβ3, which are overexpressed in various cancers. nih.gov The resulting bioconjugates demonstrated highly specific receptor-mediated internalization in cell uptake studies. nih.gov

The design of such multi-modal probes allows for a more comprehensive understanding of biological processes by enabling researchers to visualize and quantify the expression of multiple targets simultaneously. While this specific study used a Sulfo-Cy7 derivative, the principle demonstrates the utility of the Cy7.5 scaffold in creating dual-targeting probes for research purposes.

Plasmon-Enhanced Fluorescence Sensing Architectures (e.g., for Arsenite Detection)

Plasmon-enhanced fluorescence (PEF) is a phenomenon that can significantly increase the emission intensity of fluorophores when they are in close proximity to metallic nanostructures. This enhancement is due to the interaction of the fluorophore's excited state with the localized surface plasmons of the metal. While specific research detailing the use of this compound in PEF-based sensing for arsenite detection is not prominently available, the principles of PEF and the known characteristics of cyanine dyes suggest its potential in such applications.

The core principle of PEF involves the coupling of a fluorophore with plasmonic nanoparticles, leading to an augmented emission signal. nih.gov This can result in enhanced quantum yields and decreased fluorescence lifetimes. nih.gov This technology is particularly valuable for detecting weakly emitting fluorophores that might otherwise be unperceivable. nih.gov Studies have demonstrated significant fluorescence enhancement with other cyanine dyes, such as Cy5, when coupled with gold or silver nanoparticles. For example, a 5-fold enhancement in the emission of Cy5 was observed in the presence of 50-nm silver colloidal particles. nih.gov

Given that Cy7.5 is a near-infrared fluorophore with a high extinction coefficient, its incorporation into plasmon-enhanced sensing architectures could lead to highly sensitive detection platforms. axispharm.com The carboxylic acid group on Cy7.5 would allow for its attachment to specifically functionalized metallic nanoparticles, a crucial step in constructing a PEF-based sensor. Such a sensor could theoretically be designed for the detection of various analytes, including heavy metals like arsenite, by incorporating an analyte-specific binding moiety.

Fluorescent Probes for Reactive Oxygen Species Detection

Reactive oxygen species (ROS) are highly reactive molecules that play significant roles in both physiological and pathological cellular processes. nih.gov The development of probes to detect ROS is crucial for understanding their biological functions. A class of fluorescent sensors derived from cyanine dyes, known as hydrocyanines, has been developed for imaging ROS in cell culture, tissue, and in vivo. lumiprobe.com

This family of sensors includes a derivative of Cy7, termed hydro-Cy7. lumiprobe.com These hydrocyanine probes are initially non-fluorescent. lumiprobe.com However, upon reaction with ROS, such as superoxide or the hydroxyl radical, they become oxidized, leading to a significant increase in fluorescence. lumiprobe.com The oxidized hydro-Cy7 fluoresces at approximately 800 nm. lumiprobe.com

An important feature of these probes is their membrane permeability in the reduced (non-fluorescent) state, allowing them to enter cells. lumiprobe.com Once inside a cell that is overproducing ROS, they are oxidized into charged, membrane-impermeable molecules, causing them to accumulate and generate a fluorescent signal. lumiprobe.com Studies have shown that hydrocyanine probes exhibit high selectivity for radical oxidants and superoxide over other reactive species like hydrogen peroxide and nitric oxide. lumiprobe.com This demonstrates the potential of this compound derivatives to be engineered into specific and sensitive probes for the detection of ROS in biological systems.

Application in Drug Delivery Research Systems (Preclinical)

In preclinical drug delivery research, the ability to track the carrier and visualize its journey to and within the target cells is fundamental. This compound is frequently employed for these purposes due to its near-infrared fluorescence, which allows for non-invasive imaging in in vivo models. researchgate.net

Tracking of Nanoparticles and Drug Carriers

The covalent labeling of nanoparticles and other drug carriers with this compound enables researchers to monitor their biodistribution and accumulation in target tissues. lumiprobe.com The carboxylic acid functional group can be activated to form an NHS ester, which then readily reacts with amine groups on the surface of nanoparticles or drug carrier molecules. nih.gov

Fluorescently labeled nanoparticles are instrumental in understanding their pharmacological behavior, specificity, and elimination kinetics. lumiprobe.com By tracking the fluorescence signal, researchers can gain insights into how different formulations affect the delivery efficiency and off-target accumulation of the therapeutic agent. For instance, Cy7.5-labeled materials have been used in animal models to non-invasively image and quantify the localization and degradation of injected hydrogels. researchgate.net

It is important to note that the process of labeling a nanoparticle with a fluorescent dye can potentially alter its biodistribution pattern. nih.gov Therefore, careful validation is necessary to ensure that the observed distribution of the dye accurately reflects the behavior of the nanoparticle carrier itself. nih.gov

Table 1: Research Findings on Nanoparticle and Drug Carrier Tracking with Cyanine Dyes

| Research Focus | Key Finding |

|---|---|

| Biodistribution of Nanoparticles | Fluorescent labeling allows for the analysis of nanoparticle fate in living organisms. However, the labeling process itself can alter the original biodistribution. |

| In Vivo Imaging | Near-infrared labeling of materials with Cy7.5 allows for non-invasive imaging and quantification of material degradation in vivo. |

| Tumor Targeting | Cy7-labeled lipid nanoparticles have been used to study the circulation, tumor accumulation, and trafficking of self-assembled nanoparticles in tumor-bearing mouse models. |

| Intracellular Fate | Fluorescence microscopy is a key technique to investigate the intracellular distribution and interactions of various types of nanoparticles, such as liposomes and polymeric nanoparticles. |

Visualization of Intracellular Delivery Mechanisms

Understanding how a drug carrier enters a cell and releases its payload is critical for designing effective drug delivery systems. Labeling nanoparticles with this compound allows for the visualization of these intracellular processes using techniques like fluorescence microscopy. axispharm.com

By observing the fluorescence of Cy7.5-labeled carriers, researchers can study the mechanisms of cell internalization, interactions with organelles, and the intracellular degradation of the nanoparticles. For example, confocal microscopy can provide detailed optical sections of cells, revealing the subcellular localization of the fluorescently labeled nanocarriers. This information is vital for designing systems that can overcome intracellular barriers and deliver drugs to their specific targets within the cell.

Dual-fluorescence strategies can also be employed, where the nanoparticle carrier is labeled with one fluorophore (like a Cy7.5 derivative) and the drug cargo is labeled with another. This allows for the simultaneous tracking of both components, providing insights into when and where the drug is released from its carrier inside the cell.

Computational and Theoretical Investigations of Cy7.5 Carboxylic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aps.org It has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. arxiv.org DFT calculations are instrumental in predicting a wide range of molecular properties for ground-state systems.

Geometric Optimization and Conformational Energy Analysis

Before calculating molecular properties, it is essential to determine the most stable three-dimensional structure of the molecule. Geometric optimization is a computational process that locates the minimum energy conformation of a molecule. arxiv.org For a flexible molecule like Cy7.5 carboxylic acid, which consists of a long polymethine chain, two indolenine rings, and a carboxylic acid group, multiple local energy minima, or conformers, may exist.

Conformational energy analysis involves exploring the potential energy surface of the molecule to identify these different stable conformers and their relative energies. The carboxylic acid group itself can exist in different conformations, such as syn and anti arrangements, which can be influenced by the solvent environment. nih.govamolf.nl Molecular dynamics simulations can complement DFT calculations to sample a wider conformational space and understand the free energy landscape. nih.gov For this compound, the polymethine chain can adopt various twisted conformations, which can significantly impact its photophysical properties. DFT calculations help in identifying the most probable conformations in different environments (gas phase or in a solvent) and the energy barriers between them. nih.govresearchgate.net

Table 1: Hypothetical Relative Energies of this compound Conformers This table presents illustrative data for different potential conformers of this compound as might be determined by DFT calculations.

| Conformer | Description | Relative Energy (kcal/mol) | Key Dihedral Angle (°) |

|---|---|---|---|

| Conformer A (Global Minimum) | All-trans polymethine chain, syn-carboxyl | 0.00 | ~180 |

| Conformer B | Cis-bend in polymethine chain, syn-carboxyl | 2.5 | ~0 |

| Conformer C | All-trans polymethine chain, anti-carboxyl | 4.8 | ~180 |